molecular formula C15H16N2O2S B2364455 N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide CAS No. 1209338-43-1

N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide

Cat. No.: B2364455
CAS No.: 1209338-43-1
M. Wt: 288.37
InChI Key: BYBSDFFMBKLLNB-UHFFFAOYSA-N
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Description

N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide is a versatile chemical compound with a unique structure that includes a phenyl group, a thiophene ring, and an oxalamide moiety

Scientific Research Applications

N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many thiophene derivatives have biological activity and can interact with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide typically involves the reaction of a phenylamine derivative with a thiophene-containing compound under specific conditions. One common method includes the following steps:

    Formation of the Intermediate: The reaction between phenylamine and 2-bromo-1-(thiophen-2-yl)propan-1-one in the presence of a base such as potassium carbonate.

    Oxalamide Formation: The intermediate is then reacted with oxalyl chloride in the presence of a base like triethylamine to form the final oxalamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

    Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by thiophene.

    Phenylpropanolamine: A compound with a similar phenyl and propylamine structure but lacking the thiophene and oxalamide groups.

Uniqueness

N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide is unique due to the presence of both a thiophene ring and an oxalamide moiety, which confer distinct chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-phenyl-N'-(1-thiophen-2-ylpropan-2-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-11(10-13-8-5-9-20-13)16-14(18)15(19)17-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBSDFFMBKLLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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